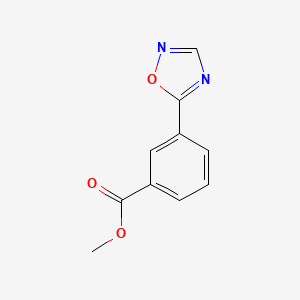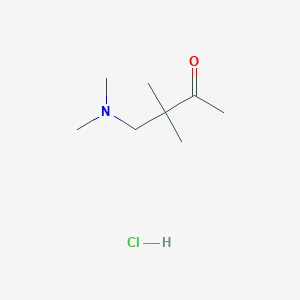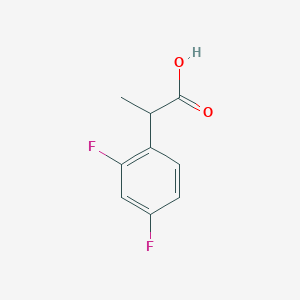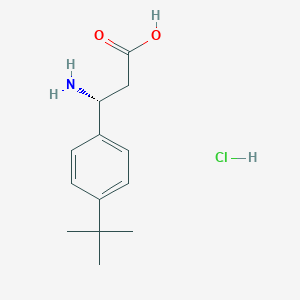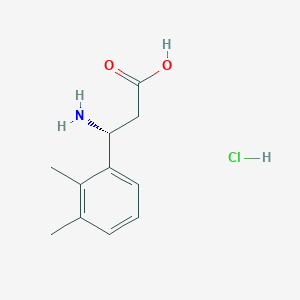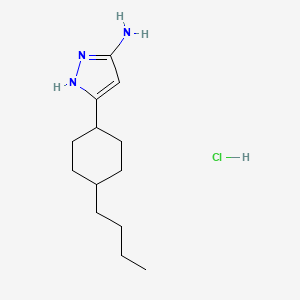
5-フルオロ-1-メトキシ-2-メチル-3-ニトロベンゼン
説明
5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It is a derivative of benzene, which is a type of aromatic compound. The molecule contains a benzene ring substituted with a fluoro group, a methoxy group, a methyl group, and a nitro group .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Like other electrophilic substitutions, nitration of a substituted benzene, where the substituent is electron withdrawing, generally produces the 1,3-isomer .Molecular Structure Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis
A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .科学的研究の応用
インドール誘導体の合成
インドール誘導体は、天然物や医薬品に存在することから重要です。 それらは細胞生物学において重要な役割を果たし、癌や細菌感染症を含むさまざまな疾患の治療のための生物活性化合物として使用されています 。5-フルオロ-1-メトキシ-2-メチル-3-ニトロベンゼンは、さまざまな生物学的に重要な特性を示すこれらの誘導体の合成に使用できます。
抗癌作用
5-フルオロ-1-メトキシ-2-メチル-3-ニトロベンゼンを使用して合成できるインドール部分は、その抗癌特性で知られています。 研究者は、癌細胞の治療における潜在的な治療薬としてのインドール誘導体の応用に注目してきました .
抗菌活性
5-フルオロ-1-メトキシ-2-メチル-3-ニトロベンゼンから誘導できるインドール誘導体は、抗菌特性を持っています。 これらの化合物は、さまざまな細菌感染症に対抗するための新しい薬の開発に役立ちます .
抗ウイルス剤
インドール誘導体の構造的な柔軟性により、それらは効果的な抗ウイルス剤となりえます5-フルオロ-1-メトキシ-2-メチル-3-ニトロベンゼンは、特にRNAおよびDNAウイルスに対する強力な抗ウイルス活性を有する化合物の合成における前駆体となりえます .
抗HIV研究
インドール誘導体は、抗HIV剤として有望であることが示されています。 5-フルオロ-1-メトキシ-2-メチル-3-ニトロベンゼンによって促進される可能性のある新規インドリル誘導体の合成は、HIV-1を標的とする新しい薬の開発にとって重要です .
環境への影響に関する研究
化学化合物として、5-フルオロ-1-メトキシ-2-メチル-3-ニトロベンゼンは、その環境への影響についても研究される可能性があります。 2-ニトロアニソールなどの類似の化合物は、その腫瘍発生の可能性について評価されており、これは5-フルオロ-1-メトキシ-2-メチル-3-ニトロベンゼンが、生態系や人間の健康への影響という観点から研究される可能性があることを示唆しています .
作用機序
Mode of Action
Benzene derivatives can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . These reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. The specific ADME properties of a compound depend on its chemical structure and properties. For example, it has been reported that some benzene derivatives have high gastrointestinal absorption .
生化学分析
Biochemical Properties
5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The nitro group in this compound is highly reactive and can participate in various biochemical processes. It interacts with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial for the compound’s metabolic activation and subsequent biochemical effects .
Cellular Effects
The effects of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses of the compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is involved in several metabolic pathways. The compound undergoes biotransformation through the action of enzymes such as nitroreductases and cytochrome P450s. These enzymes catalyze the reduction and oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of the compound can influence its overall biochemical activity and toxicity .
Transport and Distribution
The transport and distribution of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the action of targeting signals and post-translational modifications. The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
5-fluoro-1-methoxy-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSPKQZQKGKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694639 | |
| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-65-3 | |
| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


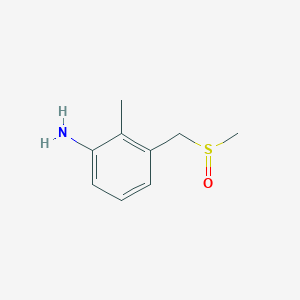
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
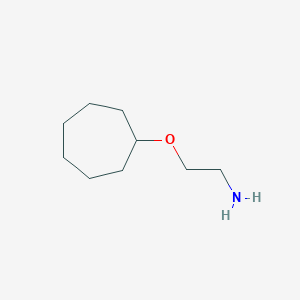

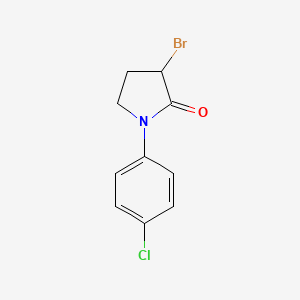
amine hydrochloride](/img/structure/B1441446.png)
